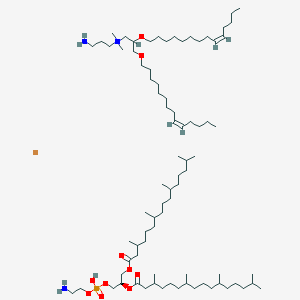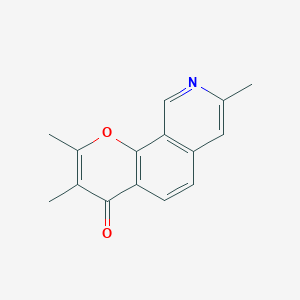
Ethyl-p-((E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)-1-propenyl)benzoate
Übersicht
Beschreibung
Ro-136298, auch bekannt als Arotinoidethylester, ist eine synthetische Retinoidverbindung. Retinoide sind eine Klasse chemischer Verbindungen, die chemisch mit Vitamin A verwandt sind und in der Medizin hauptsächlich aufgrund ihrer Auswirkungen auf die Zellproliferation und -differenzierung eingesetzt werden. Ro-136298 wurde auf seine potenziellen therapeutischen Anwendungen, insbesondere in der Dermatologie, untersucht.
Herstellungsmethoden
Die Synthese von Ro-136298 umfasst mehrere Schritte:
Friedel-Crafts-Acylierung: Der Prozess beginnt mit der Acylierung von 1,2,3,4-Tetrahydro-1,1,4,4-Tetramethylnaphthalin unter Verwendung von Acetylchlorid und Aluminiumchlorid in Nitrobenzol, um 2-Acetyl-5,6,7,8-Tetrahydro-5,5,8,8-Tetramethylnaphthalin zu erzeugen.
Bildung von Phosphoniumsalz: Die bromierte Verbindung wird dann mit Triphenylphosphin in heißem Xylol behandelt, um [1-(5,6,7,8-Tetrahydro-5,5,8,8-Tetramethyl-2-naphthyl)ethyl]triphenylphosphoniumbromid zu erzeugen.
Wittig-Kondensation: Schließlich unterliegt dieses Phosphoniumsalz einer Wittig-Kondensation mit Ethyl-4-Formylbenzoat in heißem Butylenoxid, um Ro-136298 zu ergeben.
Wissenschaftliche Forschungsanwendungen
Ro-136298 wurde für verschiedene Anwendungen in der wissenschaftlichen Forschung untersucht:
Dermatologie: Es wurde als potenzielle Therapie für Dermatosen wie Psoriasis und aktinische Keratose untersucht, da es retinoid-Eigenschaften besitzt.
Zellbiologie: Ro-136298 wird verwendet, um die Zellproliferation und -differenzierung zu untersuchen, da es Retinsäure-Rezeptoren beeinflusst.
Wirkmechanismus
Ro-136298 entfaltet seine Wirkungen hauptsächlich durch seine Wirkung auf Retinsäure-Rezeptoren (RARs). Diese Rezeptoren sind nukleäre Rezeptoren, die die Genexpression als Reaktion auf Retinoide regulieren. Durch die Bindung an RARs beeinflusst Ro-136298 die Transkription von Genen, die an Zellproliferation, -differenzierung und -apoptose beteiligt sind . Dieser Mechanismus ist besonders relevant für seine Anwendungen in der Dermatologie und Krebsforschung.
Vorbereitungsmethoden
The synthesis of Ro-136298 involves several steps:
Friedel-Crafts Acylation: The process begins with the acylation of 1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene using acetyl chloride and aluminum chloride in nitrobenzene to produce 2-acetyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalene.
Formation of Phosphonium Salt: The brominated compound is then treated with triphenylphosphine in hot xylene to produce [1-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthyl)ethyl]triphenylphosphonium bromide.
Wittig Condensation: Finally, this phosphonium salt undergoes a Wittig condensation with ethyl 4-formylbenzoate in hot butylene oxide to yield Ro-136298.
Analyse Chemischer Reaktionen
Ro-136298 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Derivate zu bilden.
Substitution: Ro-136298 kann Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring oder an der Estergruppe.
Häufig verwendete Reagenzien in diesen Reaktionen sind Acetylchlorid, Aluminiumchlorid, Lithiumaluminiumhydrid, Phosphortribromid, Triphenylphosphin und Ethyl-4-Formylbenzoat . Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wirkmechanismus
Ro-136298 exerts its effects primarily through its action on retinoic acid receptors (RARs). These receptors are nuclear receptors that regulate gene expression in response to retinoids. By binding to RARs, Ro-136298 influences the transcription of genes involved in cell proliferation, differentiation, and apoptosis . This mechanism is particularly relevant in its applications in dermatology and cancer research.
Vergleich Mit ähnlichen Verbindungen
Ro-136298 wird mit anderen Retinoiden wie Isotretinoin und Etretinat verglichen:
Isotretinoin: Während Isotretinoin bei der Reduzierung der Talgproduktion wirksam ist, scheint Ro-136298 in dieser Hinsicht weniger wirksam zu sein.
Andere ähnliche Verbindungen sind Tretinoin, Adapalen und Tazaroten, die ebenfalls in der Dermatologie aufgrund ihrer Retinoid-Eigenschaften eingesetzt werden.
Eigenschaften
IUPAC Name |
ethyl 4-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O2/c1-7-28-24(27)20-10-8-19(9-11-20)16-18(2)21-12-13-22-23(17-21)26(5,6)15-14-25(22,3)4/h8-13,16-17H,7,14-15H2,1-6H3/b18-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULUAKSYPPSJCO-FBMGVBCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)/C=C(\C)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71441-09-3 | |
| Record name | Arotinoid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71441-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arotinoid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071441093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ro 13-6298's structure relate to its activity?
A1: Ro 13-6298 belongs to a class of compounds known as arotinoids, which are benzoic acid derivatives of retinoic acid. Studies comparing Ro 13-6298 with other retinoids like retinoic acid, acitretin, and etretinate, revealed a distinct structure-activity relationship. Its polyaromatic structure contributes to its high potency, exceeding that of first and second-generation retinoids. [] Notably, the acidic polar terminus of the molecule appears crucial for its interaction with certain enzymes, such as RNase P. []
Q2: How do structural modifications of Ro 13-6298 affect its potency?
A2: Research indicates that even slight structural alterations significantly impact Ro 13-6298's potency. For instance, the free acid derivative, Ro 13-7410, exhibits a different activity profile compared to the ethyl ester form (Ro 13-6298). [, ] Studies in human squamous cell carcinoma cells showed that while both compounds are active in normal keratinocytes, only Ro 13-7410 effectively modulates differentiation in SCC-13 cells. This suggests differences in metabolic conversion between the two forms. [] Additionally, research on rat tracheal epithelial cells demonstrated that Ro 13-7410 had a stronger inhibitory effect on cell transformation compared to Ro 13-6298. [, ] These findings highlight the importance of specific structural features for Ro 13-6298's biological activity.
Q3: Are there structural differences impacting the teratogenicity of arotinoids?
A3: Research comparing the teratogenic activity of Ro 13-7410, Ro 13-6298, and its alcohol congener (Ro 13-8320) in Syrian golden hamsters revealed a relationship between structure and teratogenic potency. The alcohol congener demonstrated the highest potency, followed by the ethyl ester (Ro 13-6298) and then the free acid (Ro 13-7410). [] These findings underscore the influence of structural modifications on the teratogenic potential of arotinoids.
Q4: How does Ro 13-6298 interact with cells and exert its effects?
A4: Ro 13-6298 primarily influences cellular processes by interacting with retinoic acid receptors (RARs). These receptors, upon activation by retinoids like Ro 13-6298, regulate gene expression. [] For instance, in human epidermal keratinocytes, Ro 13-6298 treatment leads to a significant increase in mRNA levels for keratins 13 and 19, key proteins involved in cell differentiation. []
Q5: What are the downstream effects of Ro 13-6298 binding to its targets?
A5: Ro 13-6298 binding to RARs triggers a cascade of downstream effects, primarily influencing cell proliferation and differentiation. In human epidermal keratinocytes, it inhibits proliferation and induces differentiation, as evidenced by increased keratin 13 and 19 synthesis. [] It also suppresses transglutaminase activity, an enzyme involved in cornified envelope formation, a crucial step in keratinocyte differentiation. []
Q6: Does Ro 13-6298's effect on tRNA biogenesis contribute to its biological activity?
A6: Ro 13-6298 has been shown to inhibit RNase P, an essential enzyme in tRNA biogenesis. [, ] This inhibition occurs through a competitive mechanism, suggesting direct interaction with the enzyme. While the precise contribution of RNase P inhibition to Ro 13-6298's overall biological activity remains to be fully understood, it represents a potential mechanism by which the compound might exert its effects. This is further supported by the observation that arotinoid's inhibitory effects on tRNA biogenesis appear independent of retinoid nuclear receptors. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8R,9S,13S,14S,16E)-16-Hydroxyimino-13-methyl-3-prop-2-enoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1242552.png)

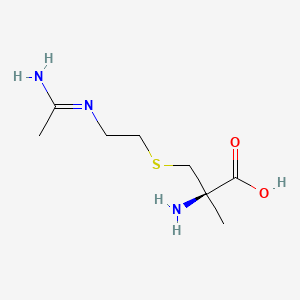

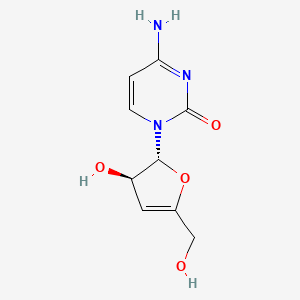
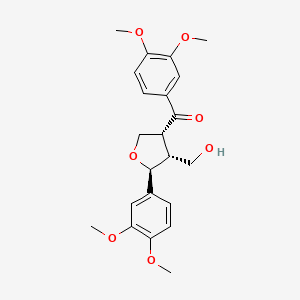
![[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-(2-ethylphenyl)carbamate;hydrochloride](/img/structure/B1242560.png)
![3-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,2,4-butanetriol](/img/structure/B1242564.png)



